Lipophilicity Advantage over 2-Hydroxydibenzofuran
The 2-chloroethoxy substituent confers substantially higher computed lipophilicity compared to the 2-hydroxy analog. 2-(2-Chloroethoxy)dibenzo[b,d]furan has a computed LogP of 4.20, whereas 2-hydroxydibenzofuran (dibenzofuran-2-ol, CAS 86-77-1) has a computed LogP of approximately 2.9–3.0 based on structure-based predictions . This ~1.2 log unit difference translates to approximately a 16-fold higher octanol-water partition coefficient, indicating significantly greater membrane permeability potential for applications where passive diffusion is critical. The increased lipophilicity also affects chromatographic retention and formulation behavior .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.20360 |
| Comparator Or Baseline | 2-Hydroxydibenzofuran (dibenzofuran-2-ol): estimated LogP ≈ 2.9–3.0; parent dibenzofuran: LogP ≈ 3.4–3.7 |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.3 vs. 2-hydroxy analog (~16–20× higher partition coefficient) |
| Conditions | Computed property from ChemSrc database; method undisclosed but consistent with standard fragment-based or atom-based LogP algorithms |
Why This Matters
For procurement decisions, the ~16-fold higher lipophilicity directly impacts solubility, membrane permeability, and chromatographic behavior, making this compound more suitable for applications requiring non-polar character or passive cellular uptake.
